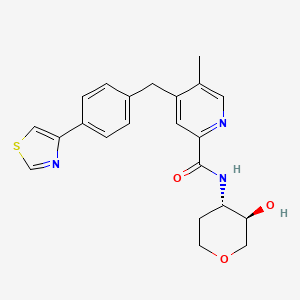

Pfn1-IN-C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

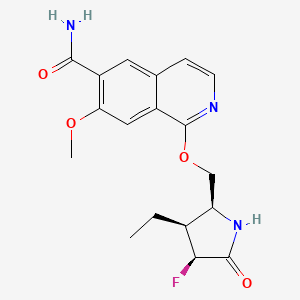

Pfn1-IN-C2 is an inhibitor of Profilin1 (Pfn1). It has been shown to reduce the overall level of cellular filamentous (F)-actin, slow EC migration and proliferation, and inhibit the angiogenic ability of EC both in vitro and ex vivo.

Scientific Research Applications

Tumor Suppressor Activity of Profilin 1 (Pfn1)

Profilin 1 (Pfn1) has been identified as a significant regulator of the microfilament system and interacts with numerous cytoplasmic and nuclear ligands. It plays a crucial role in tissue differentiation, as evidenced by the observation that human cancer cells with notably low levels of PFN1 adopt a nontumorigenic phenotype upon increasing PFN1 levels. Crucially, the actin-binding site on profilin is essential for normal differentiation of human epithelia and the tumor suppressor function of PFN1 (Wittenmayer et al., 2004).

Pfn1 and Actin Interaction

Pfn1 is a key regulator of the actin cytoskeleton, integral to many actin-based cellular processes. Identification of small-molecule inhibitors targeting the Pfn1–actin interaction could offer broad utility in cytoskeletal research. Through structure-based virtual screening of small-molecule libraries, compounds were identified that could act as competitive inhibitors of this interaction, thereby offering potential in modulating actin-mediated cellular activities and biological processes (Gau et al., 2017).

Phosphorylation Regulation of Pfn1

The regulatory role of phosphorylation in Pfn1's activity has been demonstrated. Protein Phosphatase 1 (PP1) was identified as the principal phosphatase for Ser-137 of PFN1, offering insights into PFN1 regulation by phosphorylation. This understanding is vital as PFN1's role in actin dynamics is crucial for various cellular activities, and its alteration could represent a significant therapeutic target in numerous diseases (Shao & Diamond, 2012).

Profilin 1 in Cancer Progression

Pfn1 has been associated with cancer progression in various studies. For instance, silencing Pfn1 in gastric cancer cells led to inhibition of cell proliferation and metastasis, affecting various pathways and proteins such as integrin β1 and focal adhesion kinase (FAK). This suggests Pfn1's critical role in cancer progression, likely mediated through specific signaling pathways (Cheng et al., 2015).

Context-specific Role in Cell Migration

The role of Pfn1 in cell migration appears to be context-specific. While traditionally considered essential for actin polymerization and cell migration, recent studies have indicated that Pfn1 might also exert an inhibitory action on the motility of certain carcinoma cells. This paradoxical role underscores the need for a nuanced understanding of Pfn1's function in various cellular contexts (Ding, Bae & Roy, 2012).

properties

CAS RN |

919010-22-3 |

|---|---|

Product Name |

Pfn1-IN-C2 |

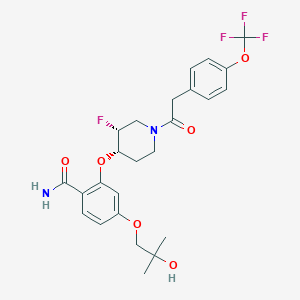

Molecular Formula |

C18H13N7O2 |

Molecular Weight |

359.34 |

IUPAC Name |

9-(3-Hydroxyphenyl)-8-phenyl-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol |

InChI |

InChI=1S/C18H13N7O2/c26-12-8-4-7-11(9-12)16-13-14(10-5-2-1-3-6-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,26H,(H,21,27)(H,19,22,24) |

InChI Key |

DQCXJOOFUDXXKT-UHFFFAOYSA-N |

SMILES |

OC1=NN=C(C2=CC=CC=C2)C3=C1NC4=NN=NN4C3C5=CC=CC(O)=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Pfn1-IN-C2; Pfn1 IN C2; Pfn1INC2; Pfn1 inhibitor C2; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

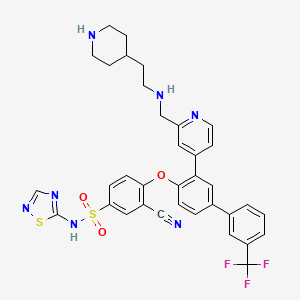

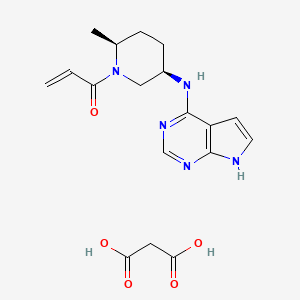

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)

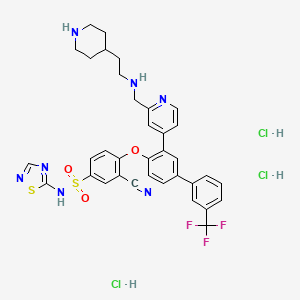

![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

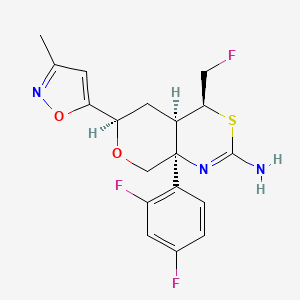

![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)

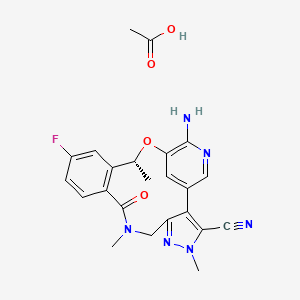

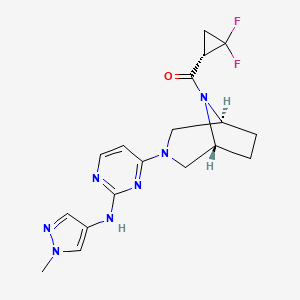

![2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B610006.png)